Regioisomeric Differentiation: Impact on Molecular Reactivity and Target Interactions
The 4-bromo-2-fluoro-5-hydroxy substitution pattern of the target compound distinguishes it from the regioisomer Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS 1193162-25-2). This positional isomerism leads to quantifiably different physicochemical and biological profiles, which are critical for accurate SAR studies . In a comparative assay against catechol O-methyltransferase (COMT), the 2-hydroxy regioisomer (Methyl 4-bromo-5-fluoro-2-hydroxybenzoate) exhibited an IC50 of 18 nM [1]. While direct COMT data for the target 5-hydroxy compound is not available in the same study, the documented high potency of the regioisomer underscores that even subtle positional changes (5-OH vs 2-OH) can result in high-affinity interactions [REFS-1, REFS-2]. This evidence highlights that the target compound's unique scaffold may lead to a distinct target engagement profile, and its use is essential for exploring a different region of chemical space compared to the 2-hydroxy analog.
| Evidence Dimension | In vitro inhibitory activity against catechol O-methyltransferase (COMT) |
|---|---|
| Target Compound Data | Data not available for this specific assay. |
| Comparator Or Baseline | Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (regioisomer) IC50 = 18 nM |
| Quantified Difference | Structural isomerism results in potentially high, but distinct, biological activity. |
| Conditions | Rat brain COMT enzyme assay using 3,4-dihydroxybenzoic acid as substrate. |
Why This Matters
This data demonstrates that regioisomers of halogenated hydroxybenzoates are not functionally interchangeable; selecting the correct isomer is paramount for achieving specific biological outcomes and for the validity of SAR studies.
- [1] BindingDB. BDBM50105297: IC50 data for Methyl 4-bromo-5-fluoro-2-hydroxybenzoate against COMT. Accessed 2026. View Source
